
Arg-Lys-Arg-Ala-Arg-Lys-Glu
Overview
Description
PKG inhibitor peptide is a compound that acts as an inhibitor of cGMP-dependent protein kinase (PKG). PKG is an enzyme that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet function, and neuronal signaling. The inhibition of PKG can be useful in studying these processes and developing therapeutic interventions for related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
PKG inhibitor peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of PKG inhibitor peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
PKG inhibitor peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
Drug Delivery Systems
The incorporation of specific peptide sequences into drug delivery systems has shown promise in enhancing the targeting and efficacy of therapeutic agents. For instance, peptides like Arg-Lys-Arg-Ala-Arg-Lys-Glu can facilitate cellular uptake and improve the specificity of drug delivery to targeted tissues, such as tumors. This is particularly relevant in the development of nanoparticles or liposomes that are functionalized with these peptides to enhance their targeting capabilities.
Antioxidant Properties
Research indicates that certain peptides exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The sequence this compound has been studied for its potential to scavenge free radicals and protect cells from oxidative damage. This application is significant in developing dietary supplements or pharmaceutical products aimed at mitigating oxidative stress.
Protein Crystallization Studies
In protein crystallization experiments, peptides like this compound may serve as additives to enhance crystallization conditions. Studies have shown that specific mutations or additions to protein sequences can significantly affect crystallization behavior, thereby aiding in structural biology research. For example, the introduction of positively charged residues such as Arginine can improve crystal formation by stabilizing protein interactions.
Enzyme Activity Modulation
Peptides can also modulate enzyme activities, either by acting as substrates or inhibitors. The sequence this compound could be investigated for its role in influencing specific enzymatic pathways, particularly those related to metabolism or signal transduction. Understanding these interactions can lead to advancements in drug design and therapeutic strategies.
Case Studies and Experimental Insights
Mechanism of Action
PKG inhibitor peptide exerts its effects by binding to the ATP-binding site of PKG, thereby preventing the enzyme from phosphorylating its substrates. This inhibition disrupts the cGMP signaling pathway, leading to altered cellular responses. The molecular targets include various proteins involved in smooth muscle relaxation, platelet function, and neuronal signaling.
Comparison with Similar Compounds
PKG inhibitor peptide is unique compared to other PKG inhibitors due to its specificity and potency. Similar compounds include:
Rp-phosphorothioate analogs: Inhibit PKG by binding to the cyclic nucleotide-binding site.
KT5823: An ATP-binding site inhibitor with less specificity.
DT-oligopeptides: Substrate binding site inhibitors with varying efficacy.
PKG inhibitor peptide stands out due to its high specificity and ability to selectively inhibit PKG without affecting other kinases .
Biological Activity
The peptide sequence Arg-Lys-Arg-Ala-Arg-Lys-Glu is a notable compound in the field of biochemistry and pharmacology, exhibiting various biological activities that are relevant for therapeutic applications. This article reviews its biological activity, supported by data tables, case studies, and recent research findings.
Structure and Composition
The peptide consists of seven amino acids, with a sequence rich in basic residues (arginine and lysine) and a terminal acidic residue (glutamic acid). The presence of multiple basic amino acids is significant as they often play crucial roles in biological interactions, including receptor binding and enzyme activity modulation.
Biological Activities
-
Antihypertensive Effects :
- Peptides with similar compositions have shown potential in lowering blood pressure by inhibiting angiotensin-converting enzyme (ACE) activities. For instance, marine peptides have been demonstrated to exert antihypertensive effects through ACE inhibition, which is influenced by their amino acid composition .
- Antioxidant Properties :
- Cell Proliferation :
- Antimicrobial Activity :
Study 1: Antihypertensive Activity
A study on marine-derived peptides showed that sequences similar to this compound exhibited significant ACE inhibitory activity. The effectiveness was correlated with the molecular weight and the specific arrangement of amino acids .
Study 2: Antioxidant Effects
In a controlled experiment, peptides derived from perilla seeds demonstrated significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured cells. The findings suggest that sequences rich in basic amino acids can enhance antioxidant capacity .
Data Table: Biological Activities of Similar Peptides
Peptide Sequence | Biological Activity | Reference |
---|---|---|
This compound | Antihypertensive | |
Lys-Ala-Arg-Val | HIV protease inhibition | |
Ile-Cys-Tyr | Antioxidant | |
Arg-Gly-Asp | Antimicrobial |
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The basic residues (arginine and lysine) may facilitate binding to negatively charged receptors or enzymes.
- Enzymatic Inhibition : The peptide may act as an inhibitor for enzymes like ACE or proteases involved in various physiological processes.
- Cell Signaling Modulation : It may influence signaling pathways related to cell growth and survival through interactions with cellular receptors.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended to determine the secondary structure of Arg-Lys-Arg-Ala-Arg-Lys-Glu in aqueous solutions?
- Methodological Answer : Circular Dichroism (CD) spectroscopy is the primary tool for analyzing secondary structures like α-helices or β-sheets in peptides. For this compound, perform CD scans between 190–250 nm and compare spectra to reference databases (e.g., Protein Circular Dichroism Data Bank). Use software like CDtool for deconvolution. Validate results with Nuclear Magnetic Resonance (NMR) if crystallographic data is unavailable .
Q. How can researchers ensure the purity of synthetic this compound?
- Methodological Answer : Employ Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity at 214 nm (peptide bond absorption). Confirm molecular weight via Mass Spectrometry (MALDI-TOF or ESI-MS). For reproducibility, document solvent batches and column temperatures, as minor variations can affect retention times .
Q. What are the key considerations for designing in vitro assays to study the membrane permeability of this compound?
- Methodological Answer : Use artificial lipid bilayers (e.g., POPC vesicles) or cell-based models (Caco-2 monolayers) to assess permeability. Apply the peptide at physiological pH (7.4) and measure translocation via fluorescence tagging (e.g., FITC) or LC-MS quantification. Account for charge interactions, as the peptide’s cationic residues (Arg, Lys) may bind to anionic membrane components .
Advanced Research Questions
Q. How can contradictory data on the bioactivity of this compound in cancer cell lines be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of published studies, focusing on variables such as cell line origin (e.g., HeLa vs. MCF-7), peptide concentration ranges, and assay endpoints (e.g., apoptosis vs. proliferation). Use statistical tools (e.g., PRISMA guidelines) to identify confounding factors. Validate findings through dose-response experiments with standardized protocols (e.g., MTT assays under hypoxia vs. normoxia) .
Q. What computational strategies are effective for modeling the interaction of this compound with lipid bilayers?
- Methodological Answer : Apply Molecular Dynamics (MD) simulations using software like GROMACS or CHARMM. Parameterize the peptide’s force field (e.g., AMBER99SB-ILDN) and embed it in a bilayer (e.g., DPPC). Run simulations for ≥100 ns to observe insertion depth and hydrogen bonding. Cross-validate with experimental data (e.g., neutron reflectometry) to refine electrostatic interaction models .
Q. How should researchers address variability in the stability of this compound under different storage conditions?
- Methodological Answer : Perform accelerated stability studies by storing lyophilized peptide at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC and MS at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to predict shelf life. For liquid formulations, test buffers (e.g., PBS vs. Tris-HCl) and antioxidants (e.g., EDTA) to inhibit oxidation .
Q. Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cellular assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Assess goodness-of-fit via R² and residual plots. For high-throughput data, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Document raw data and processing scripts (e.g., Python or R) in repositories like Zenodo to ensure reproducibility .
Q. How can researchers validate the specificity of this compound interactions in protein binding assays?
- Methodological Answer : Employ Surface Plasmon Resonance (SPR) with reference flow cells to subtract nonspecific binding. Test mutated peptide variants (e.g., Ala substitutions) to identify critical residues. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS). Cross-reference with co-immunoprecipitation (Co-IP) in cellular lysates .
Q. Ethical and Methodological Standards
Q. What guidelines should be followed when citing conflicting bioactivity data for this compound in grant proposals?
- Methodological Answer : Clearly distinguish between preliminary and peer-reviewed findings. Use citation managers (e.g., Zotero) to track sources and avoid misinterpretation. In the proposal, address contradictions by proposing hypothesis-driven experiments (e.g., "Study X reports anti-apoptotic effects, but our preliminary data suggest pro-apoptotic activity under oxidative stress"). Adhere to funding agency guidelines for data transparency .
Q. How can interdisciplinary teams collaboratively design experiments for this compound without introducing bias?
- Methodological Answer : Implement blinding protocols for sample labeling and data analysis. Use project management tools (e.g., LabArchives) to document roles and revisions. Hold pre-experiment meetings to align on objectives (e.g., "Aim 1: Optimize synthesis; Aim 2: Test cytotoxicity"). Include negative controls in all assays and mandate third-party validation for critical results .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKSKNTVYYVIMZ-DUJSLOSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82801-73-8 | |
Record name | Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082801738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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